Cas no 873002-48-3 (N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)

N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-[2-[6-[(2,2-dimethoxyethyl)amino]-1,2,4-triazolo[4,3-b]pyridazin-3-yl]ethyl]-
- N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide
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- インチ: 1S/C18H22N6O3/c1-26-17(27-2)12-20-14-8-9-15-21-22-16(24(15)23-14)10-11-19-18(25)13-6-4-3-5-7-13/h3-9,17H,10-12H2,1-2H3,(H,19,25)(H,20,23)
- InChIKey: AKQRZKBTIZCUEQ-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1N2C(=NN=1)C=CC(NCC(OC)OC)=N2)(=O)C1=CC=CC=C1
N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2009-0120-2μmol |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2009-0120-15mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2009-0120-1mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2009-0120-30mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA82281-5mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA82281-10mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA82281-1mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA82281-25mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F2009-0120-3mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2009-0120-5mg |
N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |
873002-48-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamideに関する追加情報
Compound CAS No. 873002-48-3: N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (CAS No. 873002-48-3) is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of benzamides and incorporates a triazolopyridazine scaffold, which is known for its versatility in drug design. The molecule's structure is characterized by a benzamide group attached to a triazolopyridazine ring system via an ethyl chain. The presence of the 1,2,4-triazolo[4,3-b]pyridazine moiety introduces unique electronic and steric properties that make this compound an attractive candidate for various biological applications.
The synthesis of N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide involves a multi-step process that combines principles from heterocyclic chemistry and peptide synthesis. Recent advancements in catalytic methods have enabled the efficient construction of the triazolopyridazine core. The key steps include the formation of the triazolopyridazine ring through cyclization reactions and subsequent functionalization to introduce the benzamide group. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields.
One of the most promising aspects of this compound lies in its biological activity. Studies have demonstrated that N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide exhibits potent anti-tumor activity in preclinical models. This effect is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound has shown selective inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells.
Moreover, recent research has highlighted the potential of this compound as a modulator of protein-protein interactions (PPIs). PPIs are essential for many cellular processes and are increasingly being targeted for therapeutic intervention. The unique structure of N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide allows it to bind to specific protein interfaces with high affinity and selectivity. This property makes it a valuable tool for studying complex cellular networks and developing novel therapeutic strategies.
In addition to its biological applications, N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide has also been explored for its potential in diagnostic imaging. The compound's ability to fluoresce under certain conditions has led to its use as a probe for detecting specific biomarkers associated with diseases such as cancer and neurodegenerative disorders. This application underscores the compound's versatility and its importance in both therapeutic and diagnostic contexts.
From a synthetic perspective, N-(2-{6-(2,2-Dimethoxyethyl)amino-1,2,4-triazolo[4,b]pyridazin-[b]-yl}ethyl)benzamide serves as a valuable building block for constructing more complex molecular architectures. Its modular design allows chemists to easily modify different parts of the molecule to enhance its pharmacokinetic properties or target specific biological pathways. For example, researchers have investigated the impact of substituent variations on the compound's solubility and bioavailability.
The development of N-(b)-{b}-dimethoxyethyl)-b-amino-b-triazolo[b]-b-pyridazine-b}-b}-b-amide (CAS No. 87300B-B-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-BB-) has also contributed to our understanding of how structural modifications influence molecular recognition processes. By altering the substituents on the triazolopyridazine ring or the benzamide group
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